molecular formula C11H21ClN2O B7917287 2-Chloro-1-[3-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone

2-Chloro-1-[3-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone

Cat. No.: B7917287
M. Wt: 232.75 g/mol
InChI Key: ISZDHOCTLDNAGB-UHFFFAOYSA-N
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Description

2-Chloro-1-[3-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone (molecular formula: C₁₁H₂₁ClN₂O, MW: 232.75 g/mol) is a piperidine-based compound featuring a 2-chloroethanone moiety at the 1-position of the piperidine ring and an isopropyl-methyl-amino group at the 3-position (Figure 1). This tertiary amine structure is associated with diverse pharmacological activities, as piperidine derivatives are widely explored in drug discovery for their interactions with biological targets . The compound exists in enantiomeric forms (R and S configurations), which may influence its biological efficacy .

Properties

IUPAC Name

2-chloro-1-[3-[methyl(propan-2-yl)amino]piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21ClN2O/c1-9(2)13(3)10-5-4-6-14(8-10)11(15)7-12/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZDHOCTLDNAGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C1CCCN(C1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[3-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone typically involves multiple steps. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the isopropyl-methyl-amino group. The final step involves the chlorination of the ethanone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction conditions and purification steps is crucial to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[3-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the compound into different derivatives with altered properties.

    Substitution: This reaction can replace the chloro group with other substituents, leading to a variety of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Chloro-1-[3-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[3-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that depend on its chemical structure and the nature of its interactions with these targets.

Comparison with Similar Compounds

Key Structural Features :

  • Piperidine ring : A six-membered nitrogen-containing heterocycle.
  • 3-(Isopropyl-methyl-amino) substituent: Introduces steric bulk and modulates lipophilicity.
  • 2-Chloroethanone group: Enhances reactivity for further functionalization (e.g., alkylation, condensation).

Structural Comparison with Analogous Compounds

Table 1: Structural Analogs of 2-Chloro-1-(piperidin-1-yl)ethanone Derivatives

Compound Name Substituents on Piperidine Key Features Reference
2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone 3,3-dimethyl, 2,6-diphenyl Enhanced rigidity; crystallographically characterized
2-Chloro-1-[(R)-3-(cyclopropylmethylamino)piperidin-1-yl]ethanone 3-(cyclopropylmethylamino) Cyclopropane introduces strain; predicted pKa: 8.17
2-Chloro-1-(7-methoxy-1H-indol-3-yl)ethanone Indole ring at position 1 Heteroaromatic substituent; lower yield (23%)
2-Chloro-1-{3-[(isopropyl-methyl-amino)methyl]piperidin-1-yl}ethanone 3-[(isopropyl-methyl-amino)methyl] Additional methylene spacer; MW: 246.78 g/mol

Key Observations :

  • Rigidity vs.
  • Stereochemistry : Enantiomers (e.g., R vs. S configurations) may exhibit divergent binding affinities, as seen in and .
  • Functional Group Diversity : Substituents like indole () or trifluoromethyl () alter electronic properties and solubility.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property Target Compound 3,3-Dimethyl-2,6-diphenyl analog Cyclopropylmethylamino analog
Molecular Weight 232.75 g/mol 392.93 g/mol 230.73 g/mol
Predicted LogP (XLogP3) 1.7 4.2 (estimated) 1.9
Melting Point N/A 142–144°C (crystal structure) N/A
pKa ~8.2 (estimated) N/A 8.17
Solubility Low (tertiary amine) Low (lipophilic substituents) Moderate

Notes:

  • Lipophilicity: The target compound’s XLogP3 (1.7) suggests moderate membrane permeability, comparable to cyclopropylmethylamino analogs .
  • Crystallinity : The 3,3-dimethyl-2,6-diphenyl analog forms stable crystals, aiding in structural elucidation via X-ray diffraction .

Biological Activity

2-Chloro-1-[3-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone (C11H21ClN2O) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a chloro group and a piperidine moiety, which are known to influence its pharmacological properties. The compound exhibits a molecular weight of 220.75 g/mol and is soluble in organic solvents.

The biological activity of this compound can be attributed to its interaction with various biological pathways:

  • PI3K/Akt Pathway : Research indicates that compounds similar to this compound may inhibit Class I PI3-kinase enzymes, particularly the PI3K-a isoform. This inhibition is linked to anti-tumor effects by reducing cellular proliferation and promoting apoptosis in cancer cells .
  • Cholinergic Activity : The compound may also exhibit cholinergic properties by interacting with muscarinic receptors, which are implicated in cognitive functions and neuroprotection. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Biological Activity Mechanism Reference
Inhibition of PI3K enzymesReduces tumor cell proliferation
Cholinesterase inhibitionEnhances cognitive function
Anticancer propertiesInduces apoptosis in cancer cell lines
Potential anti-inflammatoryMay reduce inflammation through immune modulation

Case Studies

Several studies have demonstrated the efficacy of this compound in various experimental models:

  • Cancer Cell Lines : In vitro studies using FaDu hypopharyngeal tumor cells showed that derivatives of this compound exhibited significant cytotoxicity compared to standard treatments like bleomycin. The mechanism was linked to enhanced apoptosis induction .
  • Neurodegenerative Models : Animal models for Alzheimer's disease indicated that compounds with similar structures could inhibit acetylcholinesterase, leading to improved cognitive function and reduced amyloid-beta aggregation .

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